Boc-D,L-4,4,4-trifluorovaline
Description
Properties
IUPAC Name |
4,4,4-trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO4/c1-5(10(11,12)13)6(7(15)16)14-8(17)18-9(2,3)4/h5-6H,1-4H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URADCGNNXPUQAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459542 | |
| Record name | Boc-D,L-4,4,4-trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
409333-54-6 | |
| Record name | Boc-D,L-4,4,4-trifluorovaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D,L-4,4,4-trifluorovaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Indium-Mediated Diastereoselective Allylation
The indium-mediated allylation of chiral glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene represents a cornerstone method for synthesizing Boc-D,L-4,4,4-trifluorovaline. Developed by Chen et al., this approach leverages chelation-controlled transition states to achieve >95% diastereoselectivity.
Reaction Mechanism and Conditions
- Starting materials : (R)- or (S)-N-benzyl-2,3-O-isopropylideneglyceraldimine and 4-bromo-1,1,1-trifluoro-2-butene.
- Catalyst : Indium metal in tetrahydrofuran (THF) at −15°C to 0°C.
- Key step : Allylation proceeds via a six-membered cyclic transition state, where indium coordinates with the imine nitrogen and adjacent oxygen, directing nucleophilic attack to the γ-position.
Outcomes
- Intermediate : Homoallylic amine (e.g., compound 8 in) isolated in 65–75% yield.
- Downstream processing : Deprotection of the benzyl group followed by Boc protection yields enantiomerically pure this compound.
Table 1: Optimized Parameters for Indium-Mediated Allylation
| Parameter | Value |
|---|---|
| Temperature | −15°C to 0°C |
| Solvent | THF |
| Diastereoselectivity | >95% de |
| Yield (homoallylic amine) | 65–75% |
Nickel-Catalyzed Asymmetric Synthesis
A scalable nickel-catalyzed method enables gram-scale production with high enantiomeric excess (ee). This approach, reported by Li et al., employs a chiral nickel(II) complex to induce asymmetry.
Procedure Highlights
Dynamic Kinetic Resolution with Chiral Ligands
Dynamic kinetic resolution (DKR) using nickel(II) complexes resolves racemic mixtures into enantiomerically pure products. This method, detailed by Wang et al., combines a chiral oxazolidinone ligand with nickel chloride to achieve stereocontrol.
Process Overview
- Racemic substrate : Unprotected 2-amino-5,5,5-trifluoropentanoic acid.
- Ligand : (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one.
- Conditions : Methanol at 50°C for 2.5 hours.
Stereospecific Synthesis from Oxazolidine Aldehyde
A stereospecific route starting from D-serine-derived oxazolidine aldehyde enables precise control over the δ-carbon configuration. This method, patented by Frost et al., involves Wittig olefination and catalytic hydrogenation.
Key Steps
- Wittig olefination : Reaction of oxazolidine aldehyde with CF₃-containing phosphorane.
- Hydrogenation : Palladium-catalyzed reduction to install the γ-CF₃ group.
- Oxidation : PCC-mediated conversion to the carboxylic acid.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors and advanced purification techniques (e.g., simulated moving bed chromatography) are employed to enhance yield and purity.
Optimized Parameters
- Reactor type : Continuous flow with in-line monitoring.
- Purification : Multi-stage crystallization using ethanol/water mixtures.
- Throughput : >1 kg/day with >99% chemical purity.
Chemical Reactions Analysis
Types of Reactions
Boc-D,L-4,4,4-trifluorovaline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Trifluoromethylating Agents: Trifluoromethyl iodide, trifluoromethyl sulfonate.
Deprotection Reagents: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Substitution Reactions: Products with substituted trifluoromethyl groups.
Deprotection Reactions: Free amino acids or peptides.
Scientific Research Applications
Protein Design and Stability Enhancement
Fluorination Effects
The incorporation of fluorinated amino acids like Boc-D,L-4,4,4-trifluorovaline into protein structures can significantly enhance their stability. Research has demonstrated that substituting traditional hydrophobic residues with fluorinated analogs leads to increased thermal stability without compromising biological activity. For instance, studies involving coiled-coil proteins showed that the introduction of trifluorovaline resulted in a stabilization of approximately 0.6 kcal/mol per residue when compared to non-fluorinated versions .
Case Study: GCN4-bZip Protein
In a study on the GCN4-bZip protein, substituting leucine residues with this compound increased the protein's thermal stability while maintaining its DNA-binding capability. This suggests that fluorination can be a strategic approach to enhance protein robustness in various biotechnological applications .
Inhibition of Amyloid Aggregation
Alzheimer's Disease Research
this compound has been utilized in the design of peptides aimed at preventing amyloid-beta (Aβ) aggregation, which is associated with Alzheimer's disease. In a study where peptides containing this compound were synthesized, it was found that they effectively inhibited Aβ aggregation by disrupting the formation of amyloid fibrils. The fluorination of valine residues was shown to be particularly effective in this regard .
Data Table: Comparison of Peptide Efficacy
| Peptide Composition | Aggregation Time Reduction (hours) |
|---|---|
| LVFFD | 3.1 |
| LVFfFD–PEG | 1.5 |
| LPFFD | No significant inhibition |
This table illustrates the comparative efficacy of different peptide sequences in inhibiting Aβ aggregation, highlighting the potential therapeutic applications of this compound in neurodegenerative diseases .
Synthesis of Novel Therapeutics
Peptide Synthesis
this compound serves as a crucial building block in the synthesis of complex peptides and other biomolecules. Its unique properties allow for the development of novel therapeutic agents with enhanced pharmacological profiles. For example, researchers have successfully synthesized various peptide derivatives incorporating this fluorinated amino acid to explore their biological activities and therapeutic potentials .
Material Science Applications
Nanotechnology Integration
In material science, this compound has been investigated for its role in developing advanced materials with specific functionalities. The incorporation of fluorinated amino acids into polymeric structures has been shown to improve their mechanical properties and stability under various environmental conditions .
Mechanism of Action
The mechanism of action of Boc-D,L-4,4,4-trifluorovaline primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amino acid or peptide .
Comparison with Similar Compounds
Table 1: Key Properties of Fluorinated Amino Acids
Key Findings:
- Thermal Stability : 5,5,5-Trifluoroleucine (5TFI) outperforms 4,4,4-trifluorovaline (4TFV) in stabilizing bzip peptides, increasing the melting temperature (Tm) by 27°C versus 4°C . This disparity arises from the deeper burial of 5TFI’s trifluoromethyl group within hydrophobic cores.
- Coiled-Coil Stability : Combining 4TFV with 5,5,5-trifluoroleucine in a GCN4-derived peptide increased Tm by 15°C, demonstrating synergistic stabilization via fluorinated cores .
- Hydrophobicity : The -CF₃ group in 4TFV enhances hydrophobicity relative to valine, reducing solvent accessibility and improving protein packing .
Q & A
Q. What synthetic methodologies are currently employed for the stereoselective synthesis of Boc-D,L-4,4,4-trifluorovaline?
The synthesis typically involves indium-mediated allylation of chiral glyceraldimines with fluorinated precursors like 4-bromo-1,1,1-trifluoro-2-butene. This method achieves >95% diastereoselectivity via chelation-controlled transition states, forming key intermediates for trifluorovaline . Alternative routes include Co-catalyzed amidocarbonylation of fluorinated aldehydes, yielding protected amino acids that are hydrolyzed to free trifluorovaline .
Q. How does this compound contribute to protein engineering and genetic code expansion?
Trifluorovaline acts as a non-canonical amino acid (ncAA) that can be incorporated into proteins via codon reassignment. Its γ-CF₃ group introduces steric and electronic perturbations, enabling studies on protein folding, stability, and function. For example, replacing Val with trifluorovaline in helical peptides reduces α-helix propensity due to steric clashes between CF₃ and the backbone .
Q. What analytical methods are critical for characterizing this compound and resolving diastereomeric mixtures?
Key techniques include:
Q. How does fluorination at the γ-position of valine alter its physicochemical properties?
The CF₃ group increases hydrophobicity (logP ~1.5) and electron-withdrawing effects , reducing basicity of adjacent amines. This enhances metabolic stability and bioavailability compared to non-fluorinated valine. However, steric bulk disrupts secondary structures like α-helices .
Advanced Research Questions
Q. What mechanistic insights explain the high diastereoselectivity in indium-mediated allylation for trifluorovaline synthesis?
Q. How does global substitution of valine with 4,4,4-trifluorovaline impact protein thermal stability?
Studies on GCN4 leucine zippers show that γ-CF₃ substitution reduces thermal stability (ΔTm ~8°C) compared to δ-CF₃ isoleucine analogs. This arises from restricted side-chain entropy and backbone distortions in helices, validated by circular dichroism (CD) and differential scanning calorimetry (DSC) .
Q. What strategies address codon ambiguity when incorporating trifluorovaline into proteins?
Trifluorovaline can misincorporate at isoleucine codons (AUA, AUC) due to structural mimicry. To mitigate this, researchers use orthogonal tRNA/synthetase pairs or genomically recoded organisms lacking competing endogenous tRNAIle. Ribosome profiling and mass spectrometry are used to validate fidelity .
Q. How does trifluorovaline compare to other fluorinated amino acids (e.g., hexafluoroleucine) in modulating protein conformation?
Trifluorovaline’s γ-CF₃ group causes greater helix destabilization than hexafluoroleucine’s δ-CF₃. Comparative studies using CD and NMR show that trifluorovaline disrupts backbone hydrogen bonding, while hexafluoroleucine primarily affects hydrophobic packing .
Q. What challenges arise in crystallographic studies of trifluorovaline-containing proteins?
The CF₃ group introduces disorder in electron density maps due to its large van der Waals radius. High-resolution data collection (<1.5 Å) and multi-conformer refinement are required to resolve side-chain rotamers. Anomalous scattering from fluorine can aid phasing .
Methodological Recommendations
- For synthesis optimization , screen solvent polarity (e.g., DMF vs. THF) to balance reaction rate and stereoselectivity .
- In protein expression , use amber suppression in auxotrophic E. coli strains to enhance ncAA incorporation yields .
- For conformational analysis , combine hydrogen-deuterium exchange (HDX-MS) with molecular dynamics simulations to map fluorination-induced structural perturbations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
